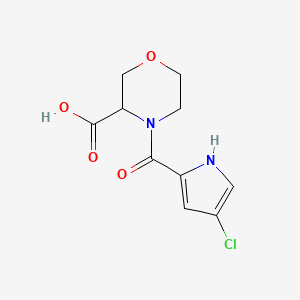
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a chloro group and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyrrole ring .
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-1H-pyrrole-2-carboxylic acid: Shares the pyrrole ring with a chloro group but lacks the morpholine ring.
Morpholine-3-carboxylic acid: Contains the morpholine ring but lacks the pyrrole ring and chloro group.
Uniqueness
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid is unique due to the combination of the pyrrole ring, chloro group, and morpholine ring.
Eigenschaften
Molekularformel |
C10H11ClN2O4 |
|---|---|
Molekulargewicht |
258.66 g/mol |
IUPAC-Name |
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O4/c11-6-3-7(12-4-6)9(14)13-1-2-17-5-8(13)10(15)16/h3-4,8,12H,1-2,5H2,(H,15,16) |
InChI-Schlüssel |
OGRYBTDUOPPAGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1C(=O)C2=CC(=CN2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



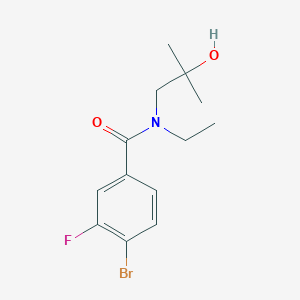
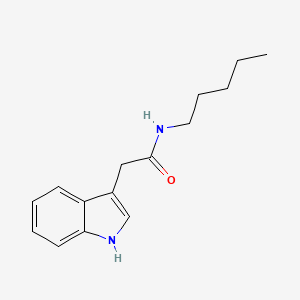
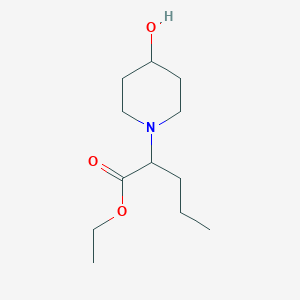
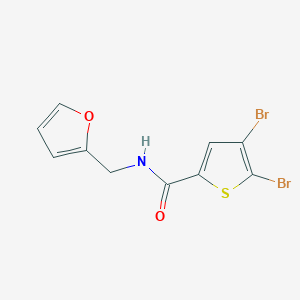
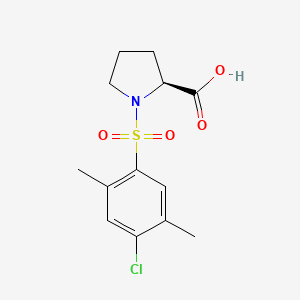

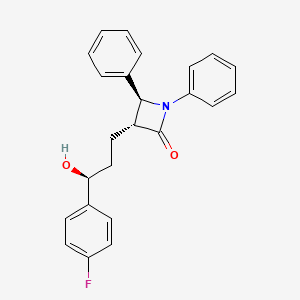


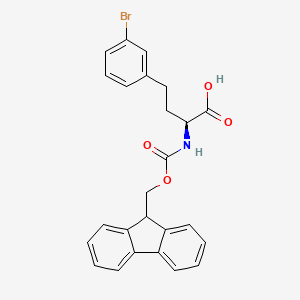
![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
